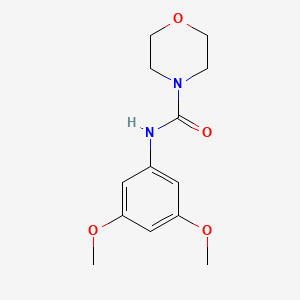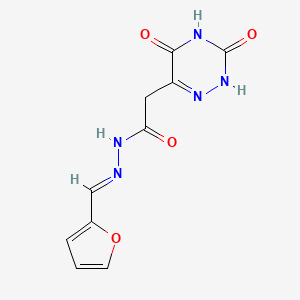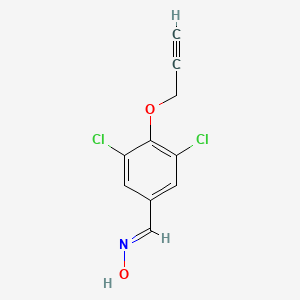![molecular formula C15H17N3O3 B5518064 N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)
N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide often involves complex chemical reactions, aiming to achieve selectivity and potency. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a somewhat similar structure, demonstrates the intricate steps required to obtain such molecules, highlighting the isotype-selective inhibition of specific enzymes or receptors (Zhou et al., 2008).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques for analyzing the molecular structure of benzamide derivatives. These methods provide insights into the crystalline structure, molecular geometry, and electronic properties, as seen in studies of related benzamide compounds (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, offering insights into their reactivity and potential applications. For example, the synthesis and neuroleptic activity of certain benzamides reveal the correlation between structure and activity, highlighting the potential for creating potent drugs with minimal side effects (Sumio et al., 1981).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. Studies on similar compounds can shed light on these aspects, aiding in the development of new materials or drugs (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming complexes with metals or other molecules, are essential for determining the applications of N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide and its derivatives. Research on similar molecules provides valuable information on these properties, supporting further development and application (Wang et al., 2013).
Applications De Recherche Scientifique
Synthesis and Biological Activities
N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, due to its complex structure, finds applications in the synthesis of various novel compounds with potential biological activities. For instance, researchers have synthesized novel heterocyclic compounds derived from visnagenone and khellinone, showcasing analgesic and anti-inflammatory activities, where similar structural analogues of N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide may be utilized as precursors or intermediates in the synthesis process. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and displayed significant analgesic and anti-inflammatory activities, suggesting their potential as drug candidates for treating inflammation-related conditions (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Anticancer and Antimicrobial Applications
Another area where the compound finds relevance is in the design and synthesis of benzamide derivatives with anticancer and antimicrobial properties. For example, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides demonstrated moderate to good anticancer activity against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast). These findings highlight the potential of structurally related compounds in cancer therapy, offering a new avenue for the development of effective anticancer agents (G. Mohan, G. Sridhar, E. Laxminarayana, & M. Chary, 2021).
Organogel Formation and Material Science
In the realm of materials science, derivatives of N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, particularly those with amphiphilic properties, have been studied for their ability to form organogels. These organogels, based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, demonstrate how modifications in the compound's structure can lead to materials with unique properties such as fluorescence and reversible phase transitions. Such materials have potential applications in optoelectronics, sensors, and as components in advanced material composites (Haixia Wu, L. Xue, Yan Shi, Yanli Chen, & Xiyou Li, 2011).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methylpyrimidin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-6-7-17-15(18-11)21-13-5-3-4-12(10-13)14(19)16-8-9-20-2/h3-7,10H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRYMRZQASXOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)
![1-cyclopropyl-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5518031.png)
![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)


![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5518045.png)
![8-[3-(ethoxymethyl)-4-methoxybenzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518053.png)
